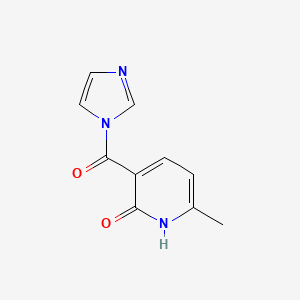
2-(Dichloromethyl)-5-methylpyridine
Vue d'ensemble
Description
2-(Dichloromethyl)-5-methylpyridine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the pyridine family and is commonly referred to as DCMP. This compound has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Photochemical Dimerization
2-(Dichloromethyl)-5-methylpyridine and its derivatives, such as 2-amino-5-methylpyridine, are involved in photochemical dimerization processes. Ultraviolet irradiation of these compounds in hydrochloric acid solution results in the formation of 1,4-dimers. These dimers possess unusual chemical and physical properties and are of interest in the study of photochemical reactions (Taylor & Kan, 1963).
Preparation and Purification Methods
The compound is a key intermediate in various pharmaceutical and agricultural products. Different methods for its preparation include extraction, distillation, and chromatography. Techniques such as capillary column gas chromatography are used to examine the purity of the product, which often surpasses 99% (Su Li, 2005).
Crystal Structure Analysis
The crystal structure of 2-amino-5-methylpyridine derivatives, which are closely related to 2-(Dichloromethyl)-5-methylpyridine, has been studied using X-ray diffraction techniques. These studies provide insights into the molecular interactions and stability of crystal structures, which is valuable for understanding the properties of these compounds (Sherfinski & Marsh, 1975).
Mechanism of Heterocyclic Ring Expansions
2-(Dichloromethyl)-5-methylpyridine and related compounds are used to study the mechanism of heterocyclic ring expansions. These studies involve exploring the reactions of these compounds with various catalysts and conditions, leading to the formation of different pyridine derivatives. Such research is crucial for developing synthetic methods in organic chemistry (Jones & Rees, 1969).
Infrared Spectroscopy Studies
Infrared spectroscopy and density functional theory calculations are used to study the molecular structure, vibrational wavenumbers, and other properties of 2-(Dichloromethyl)-5-methylpyridine derivatives. These studies are significant for understanding the electronic and molecular properties of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(dichloromethyl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNUHSYESXPTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523376 | |
| Record name | 2-(Dichloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-5-methylpyridine | |
CAS RN |
88237-10-9 | |
| Record name | 2-(Dichloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




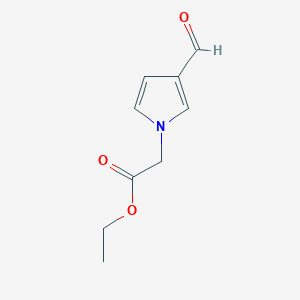

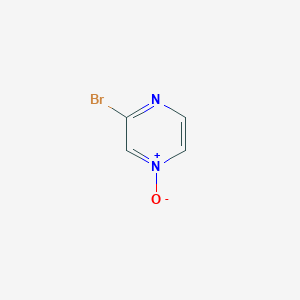
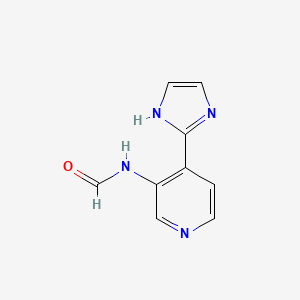

![Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B3359978.png)
![5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide](/img/structure/B3359983.png)
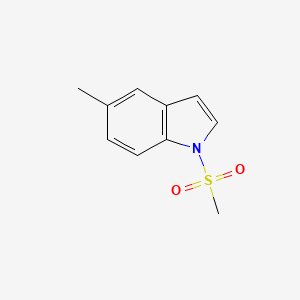

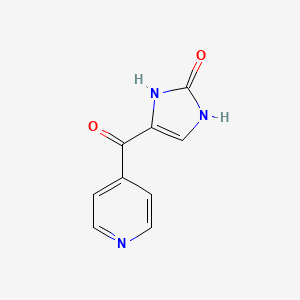
![1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione](/img/structure/B3360022.png)

